N-(2-Pyridyl)oxamic acid
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Overview
Description
N-(2-Pyridyl)oxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes
Research on the mineralization of oxamic acid, a close relative of N-(2-Pyridyl)oxamic acid, through electrochemical advanced oxidation processes (EAOPs) has demonstrated the potential for these compounds in environmental applications. Studies using a boron-doped diamond anode have shown that oxamic acid can be mineralized effectively, especially under UV-A irradiation in the presence of iron ions. This indicates that compounds like this compound could be used in the degradation of persistent pollutants in water treatment technologies (Garcia-Segura & Brillas, 2011).
Coordination Polymers and Metal Organic Frameworks
The synthesis of coordination polymers and metal-organic frameworks (MOFs) using 2-pyridyl oximes, including compounds similar to this compound, has been explored. These materials have interesting magnetic properties and potential applications in catalysis, gas storage, and separation. For instance, the combination of 2-pyridyl oximes with benzenetricarboxylic acid led to the creation of new compounds with promising structural and functional features, highlighting the versatility of pyridyl oxamic acid derivatives in designing functional materials (Mylonas-Margaritis et al., 2021).
Structural Characterization and Pharmaceutical Applications
The structural characterization of oxamic acid, closely related to this compound, has revealed its potential as an active pharmaceutical ingredient (API). Its inhibition of lactic dehydrogenase (LDH) suggests significant anticancer activity and potential in treating type 2 diabetes. The detailed structural analysis through techniques like X-ray powder diffraction provides insights into its biological effects and mechanisms of action, paving the way for the development of novel therapeutics (Delgado et al., 2019).
Novel Metal Complexes and Their Applications
Research into the use of 2-pyridyl oximes for synthesizing metal complexes has uncovered materials with unique magnetic properties. These complexes could be utilized in magnetic storage devices, sensors, and catalysis. The creation of novel Co5 and Ni4 metal complexes from 2-pyridyl oximes demonstrates the potential of this compound derivatives in the development of new magnetic materials (Dimakopoulou et al., 2022).
Spectrophotometric Determination
The study of N-2-pyridyl(maleic acid monoamide), a compound structurally similar to this compound, has led to the development of sensitive determination methods for such substances. These methods could have applications in analytical chemistry, environmental monitoring, and quality control in pharmaceutical manufacturing (Isaev et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .
Mode of Action
The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .
Biochemical Pathways
Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .
Pharmacokinetics
Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-(2-Pyridyl)oxamic acid is involved in certain metabolic pathways It is known to interact with several enzymes and cofactors
Properties
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBRIIHVJSCTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339405 |
Source
|
Record name | N-(2-PYRIDYL)OXAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-39-3 |
Source
|
Record name | N-(2-PYRIDYL)OXAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.